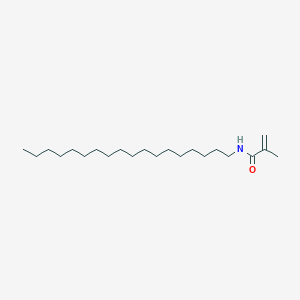

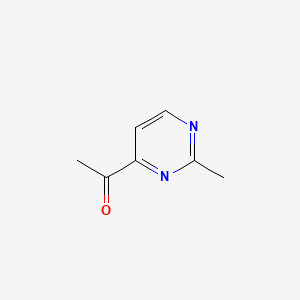

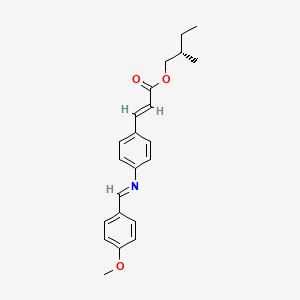

![molecular formula C10H12N2O2 B1600037 7-硝基-2,3,4,5-四氢-1H-苯并[D]氮杂卓 CAS No. 34583-83-0](/img/structure/B1600037.png)

7-硝基-2,3,4,5-四氢-1H-苯并[D]氮杂卓

概述

描述

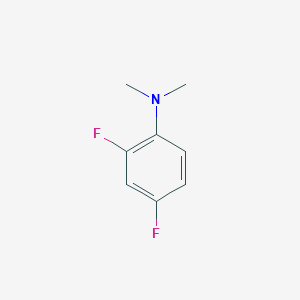

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a chemical compound with the following properties:

- CAS Number : 740842-79-9

- Molecular Weight : 228.68 g/mol

- Chemical Formula : C₁₀H₁₂N₂O₂

- It exists as a white powder .

Molecular Structure Analysis

The molecular structure of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine consists of a benzo[D]azepine core with a nitro group (NO₂) at position 7. The nitrogen atom in the seven-membered ring contributes to its heterocyclic nature.

Chemical Reactions Analysis

Although comprehensive studies on its reactivity are scarce, we can infer that it may participate in typical organic reactions such as reduction, substitution, and oxidation. Further investigations are needed to elucidate its full chemical behavior.

Physical And Chemical Properties Analysis

- Solubility : It is likely soluble in organic solvents due to its nonpolar nature.

- Melting Point : The melting point is not explicitly reported but can be experimentally determined.

- Stability : It should be stored at room temperature and protected from light and moisture.

科学研究应用

人神经元一氧化氮合酶选择性抑制剂

一类新型的1,7-二取代2,3,4,5-四氢-1H-苯并[b]氮杂卓衍生物已被合成并评估为人的神经元一氧化氮合酶(nNOS)抑制剂。这些化合物在神经性疼痛中显示出潜在的治疗应用,并且在各种体外安全性药理学研究中在79个受体/转运蛋白/离子通道中显示出最小的活性 (Annedi et al., 2012).

取代衍生物的合成

已经对2,3,4,5-四氢-1H-苯并[b]氮杂卓的各种取代衍生物的合成进行了研究。这些研究包括7-硝基衍生物的制备以及通过经典程序的进一步转化,突出了这种化学结构在开发新化合物中的多功能性 (Pecherer et al., 1971).

磺酰基取代衍生物的治疗潜力

2-氧代-2,3,4,5-四氢-1H-苯并[b]氮杂卓的磺氯化作用导致7-氯磺酰基衍生物的区域选择性形成。由此,获得了大量的取代的2-氧代-7-磺酰基-2,3,4,5-四氢-1H-苯并[b]氮杂卓,显示出有希望的治疗潜力 (Dorogov et al., 2006).

新型自由基环化方法

开发了一种新型的O2N˙触发的有序加成7-内环化反应,以制备结构多样的硝基-苯并[b]氮杂卓。该方法显示出在大规模操作中的应用前景,并已在各种硝基-苯并[b]氮杂卓结构的合成中得到例证 (Sun et al., 2022).

安全和危害

- Hazard Statements : It is classified as a warning substance (H302, H312, H315, H319, H332, H335) according to the Globally Harmonized System (GHS).

- Precautions : Handle with care, avoid inhalation, and wear appropriate protective equipment.

- Toxicity : Limited data are available regarding its toxicity, so caution is advised.

未来方向

- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

- Synthetic Optimization : Optimize the synthesis to improve yield and scalability.

- Structure-Activity Relationship (SAR) : Explore derivatives to understand the impact of structural modifications on activity.

属性

IUPAC Name |

7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJXCXSFIVCGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461907 | |

| Record name | 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine | |

CAS RN |

34583-83-0 | |

| Record name | 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。